Methyl 5-bromo-7-azaindole-6-carboxylate
Overview
Description
Methyl 5-bromo-7-azaindole-6-carboxylate: is a brominated derivative of 7-azaindole, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 5th position and a carboxylate ester group at the 6th position of the azaindole ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 7-azaindole as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the 5th position of the azaindole ring. This reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane (DCM), and a catalyst like ferric bromide (FeBr3).
Carboxylation: The carboxylation step involves the introduction of the carboxylate ester group at the 6th position. This can be achieved by reacting the brominated azaindole with methyl chloroformate (Methyl chloroformate) in the presence of a base like triethylamine (TEA).
Industrial Production Methods:
Batch Production: In an industrial setting, the synthesis of this compound is often carried out in batch reactors. The process involves the controlled addition of reagents and careful monitoring of reaction conditions to ensure product quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced derivatives, such as amines and alcohols.
Substitution Products: Substituted azaindoles with different functional groups.
Mechanism of Action
Target of Action
Methyl 5-bromo-7-azaindole-6-carboxylate is a derivative of azaindole, which has been widely used as a kinase inhibitor in drug discovery . The primary targets of this compound are protein kinases, which play a crucial role in regulating cellular processes such as cell division, growth, and death .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound also exhibits inhibitory activity against CYP1A2, an enzyme involved in drug metabolism . These properties suggest that this compound has good bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions . It is recommended to store the compound in a dry room at normal temperature . Furthermore, the compound’s action and efficacy can be influenced by factors such as the presence of other drugs or substances that can interact with the same targets or affect the same pathways.
Scientific Research Applications
Chemistry: Methyl 5-bromo-7-azaindole-6-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile building block for further chemical modifications. Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: Research has explored the use of this compound and its derivatives in drug discovery. It has been used to develop new therapeutic agents targeting various diseases. Industry: The compound is utilized in material science for the development of advanced materials with specific properties, such as conductivity and stability.
Comparison with Similar Compounds
Methyl 6-bromo-7-azaindole-3-carboxylate: This compound is structurally similar but differs in the position of the bromine atom and carboxylate group.
Methyl 5-bromo-7-azaindole-3-carboxylate: Another structural isomer with the bromine atom and carboxylate group in different positions.
Uniqueness: Methyl 5-bromo-7-azaindole-6-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its position-specific substitutions make it a valuable compound for targeted chemical synthesis and biological studies.
Properties
IUPAC Name |
methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMFEXBMSDHVRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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